1-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
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Overview
Description
4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of 4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Pyrimidine Derivatives: Known for their role in DNA synthesis and as therapeutic agents.
Piperazine Derivatives: Commonly used in medicinal chemistry for their pharmacological properties .
Uniqueness
4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate is unique due to its combination of multiple functional groups and its potential to interact with a wide range of biological targets. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H22N6O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-oxido-3-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzo[f]benzotriazol-2-ium-4,9-dione |
InChI |
InChI=1S/C22H22N6O3/c29-21-16-6-1-2-7-17(16)22(30)20-19(21)24-28(31)27(20)11-5-10-25-12-14-26(15-13-25)18-8-3-4-9-23-18/h1-4,6-9H,5,10-15H2 |
InChI Key |
CNLPWXRRBOOKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C(=O)C4=CC=CC=C4C3=O)N=[N+]2[O-])C5=CC=CC=N5 |
Origin of Product |
United States |
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